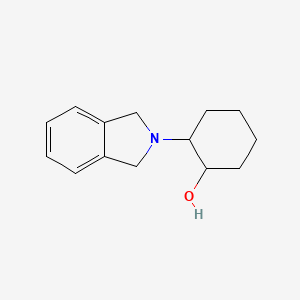

2-(2,3-dihydro-1H-isoindol-2-yl)cyclohexan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2,3-dihydro-1H-isoindol-2-yl)cyclohexan-1-ol” is a chemical compound that belongs to the class of isoindolines . Isoindolines are a group of organic compounds containing a isoindoline, which is a bicyclic compound made up of a six-membered cyclohexane ring fused to a four-membered pyrrole ring .

Synthesis Analysis

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .Molecular Structure Analysis

The molecular structure of isoindoline derivatives is characterized by a six-membered cyclohexane ring fused to a four-membered pyrrole ring . The dihedral angle between these two groups is 70.47 (3)° .Chemical Reactions Analysis

The chemical reactions involving isoindoline derivatives are quite complex and can lead to a variety of products. Depending on the structure of the starting compounds and reaction conditions, it can lead to acyclic ring-opening products and a number of cyclic products such as pyrrolidones, azetidines, dihydro- and tetrahydroquinolines .Physical And Chemical Properties Analysis

The physical and chemical properties of isoindoline derivatives can vary widely depending on the specific structure of the compound. For example, the compound “1,3-Dioxoisoindolin-2-yl cyclohexanecarboxylate” has a molecular weight of 273.28 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 .Scientific Research Applications

- Application : This compound serves as a functionalized cereblon ligand, enabling rapid conjugation with carboxyl linkers via peptide coupling reactions. It can also be used as a basic building block for creating protein degrader libraries .

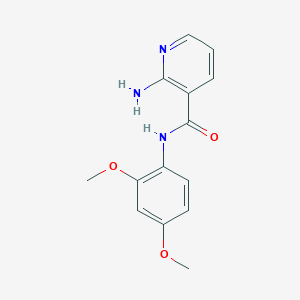

- Application : 2-(2,3-dihydro-1H-isoindol-2-yl)cyclohexan-1-ol contains an imidazole-like structure. Imidazole derivatives have shown therapeutic potential in areas such as analgesics, antifungal agents, antitumor drugs, and antiviral compounds .

Thalidomide Derivatives and PROTACs

Imidazole-Containing Compounds

Future Directions

The future directions in the research and development of isoindoline derivatives could involve exploring their potential applications in various fields, such as organic synthesis, medicinal chemistry, and material science . Further studies are also needed to elucidate their mechanisms of action and to assess their safety and hazards.

Mechanism of Action

Mode of Action

It is known that compounds with similar structures can interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or modulating signal transduction pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.

properties

IUPAC Name |

2-(1,3-dihydroisoindol-2-yl)cyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-15/h1-2,5-6,13-14,16H,3-4,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBQYINEYVTRKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N2CC3=CC=CC=C3C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-dihydro-1H-isoindol-2-yl)cyclohexan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B6497308.png)

![1-{1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B6497313.png)

![1-{1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B6497321.png)

![1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile](/img/structure/B6497361.png)

![3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6497375.png)

![(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-2-[(furan-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6497398.png)

![4-methyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B6497413.png)

![4-methyl-6-[(piperidin-4-yl)methoxy]pyrimidine](/img/structure/B6497415.png)

![3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine](/img/structure/B6497418.png)

![2-methyl-6-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6497426.png)

![2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole](/img/structure/B6497432.png)

![3-methyl-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6497437.png)